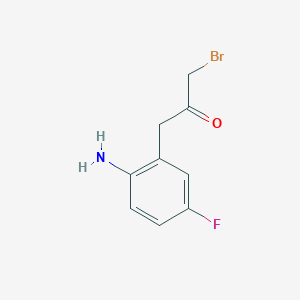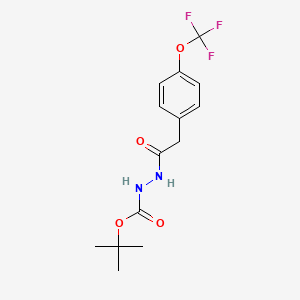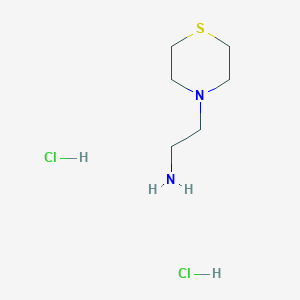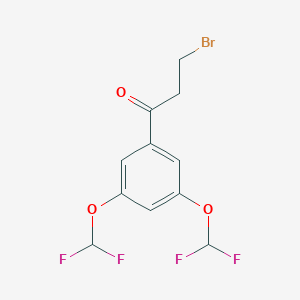
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 3,5-bis(difluoromethoxy)acetophenone. The reaction conditions often include the use of brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water), room temperature to reflux.
Major Products
Substitution: Corresponding substituted products (e.g., amines, ethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of difluoromethoxy groups can enhance the compound’s lipophilicity and stability, potentially affecting its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one: Similar structure with trifluoromethoxy groups instead of difluoromethoxy groups.
3,5-Bis(trifluoromethyl)phenyl derivatives: Compounds with trifluoromethyl groups instead of difluoromethoxy groups.
Uniqueness
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of difluoromethoxy groups, which can impart distinct chemical and physical properties compared to similar compounds. These properties may include differences in reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H9BrF4O3 |
|---|---|
Peso molecular |
345.08 g/mol |
Nombre IUPAC |
1-[3,5-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O3/c12-2-1-9(17)6-3-7(18-10(13)14)5-8(4-6)19-11(15)16/h3-5,10-11H,1-2H2 |
Clave InChI |
KXNRVLOIEBZCFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




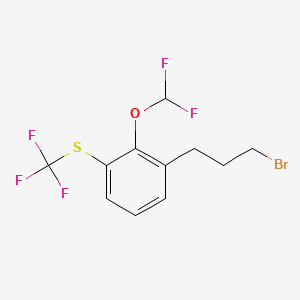
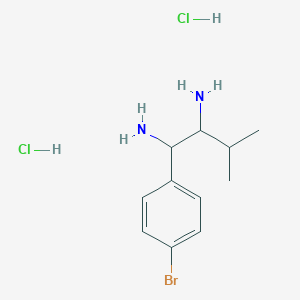
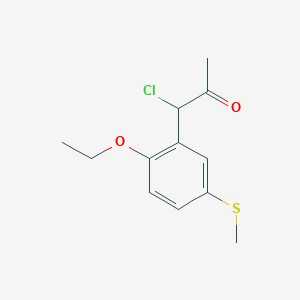
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
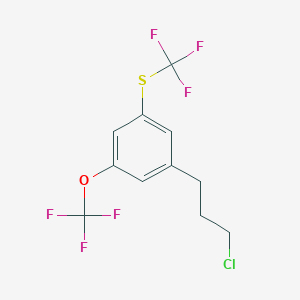

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)

